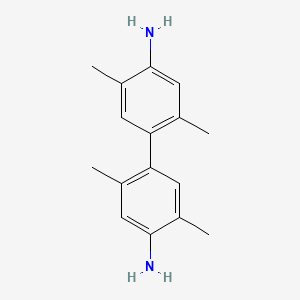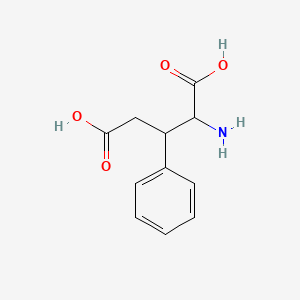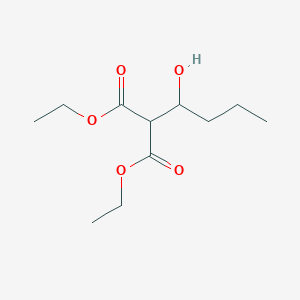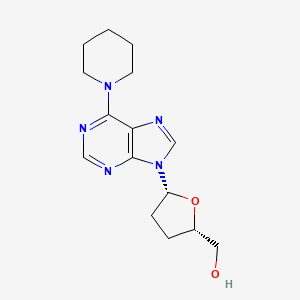
s-Triazole, 5-phenyl-3-(o-tolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
s-Triazole, 5-phenyl-3-(o-tolyl)-: is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 5-phenyl-3-(o-tolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction between phenylhydrazine and o-tolyl ketone in the presence of an acid catalyst can yield the desired triazole compound. The reaction conditions often include:
Temperature: Moderate heating (50-100°C)
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid
Solvents: Polar solvents such as ethanol or methanol
Industrial Production Methods
Industrial production of s-Triazole, 5-phenyl-3-(o-tolyl)- may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
化学反応の分析
Types of Reactions
s-Triazole, 5-phenyl-3-(o-tolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the triazole.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various halogenated or alkylated derivatives.
科学的研究の応用
s-Triazole, 5-phenyl-3-(o-tolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which s-Triazole, 5-phenyl-3-(o-tolyl)- exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
- s-Triazole, 5-phenyl-3-(p-tolyl)-
- s-Triazole, 5-phenyl-3-(m-tolyl)-
- s-Triazole, 5-phenyl-3-(o-chlorophenyl)-
Uniqueness
s-Triazole, 5-phenyl-3-(o-tolyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both phenyl and o-tolyl groups can enhance its stability and provide distinct electronic and steric effects compared to other triazole derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
特性
CAS番号 |
60510-57-8 |
|---|---|
分子式 |
C15H13N3 |
分子量 |
235.28 g/mol |
IUPAC名 |
5-(2-methylphenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H13N3/c1-11-7-5-6-10-13(11)15-16-14(17-18-15)12-8-3-2-4-9-12/h2-10H,1H3,(H,16,17,18) |
InChIキー |
LUPHUKWXQVNVCX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC(=NN2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


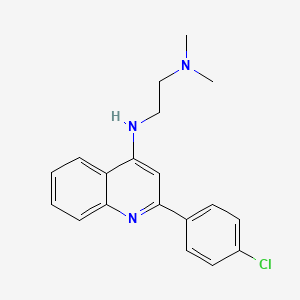
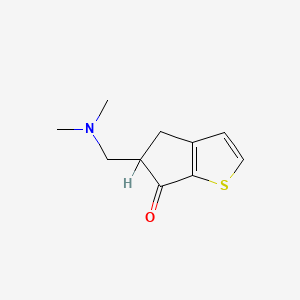
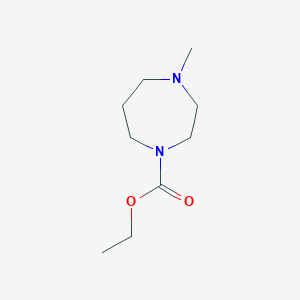
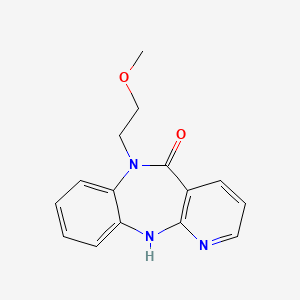
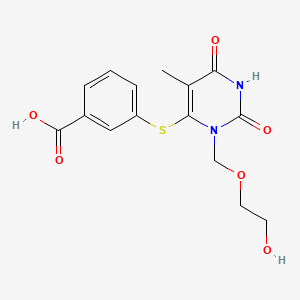
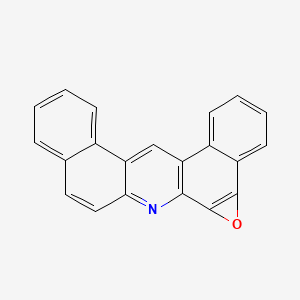

![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)

